molecular formula C12H12Cl2N2 B14603558 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole CAS No. 61019-64-5

1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole

Cat. No.: B14603558
CAS No.: 61019-64-5
M. Wt: 255.14 g/mol
InChI Key: ZZKNAGHWOADPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antifungal and antibacterial agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole stands out due to its unique combination of a dichlorophenyl group and an imidazole ring, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

61019-64-5

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)propyl]imidazole

InChI

InChI=1S/C12H12Cl2N2/c1-9(7-16-5-4-15-8-16)11-3-2-10(13)6-12(11)14/h2-6,8-9H,7H2,1H3

InChI Key

ZZKNAGHWOADPTR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.